9H-Tribenzo[b,d,f]azepine 9H-Tribenzo[b,d,f]azepine
Brand Name: Vulcanchem
CAS No.: 29875-73-8
VCID: VC8096860
InChI: InChI=1S/C18H13N/c1-2-8-14-13(7-1)15-9-3-5-11-17(15)19-18-12-6-4-10-16(14)18/h1-12,19H
SMILES: C1=CC=C2C(=C1)C3=CC=CC=C3NC4=CC=CC=C24
Molecular Formula: C18H13N
Molecular Weight: 243.3 g/mol

9H-Tribenzo[b,d,f]azepine

CAS No.: 29875-73-8

Cat. No.: VC8096860

Molecular Formula: C18H13N

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

9H-Tribenzo[b,d,f]azepine - 29875-73-8

Specification

CAS No. 29875-73-8
Molecular Formula C18H13N
Molecular Weight 243.3 g/mol
IUPAC Name 14-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaene
Standard InChI InChI=1S/C18H13N/c1-2-8-14-13(7-1)15-9-3-5-11-17(15)19-18-12-6-4-10-16(14)18/h1-12,19H
Standard InChI Key IMXOMGSWKLUAPZ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=CC=CC=C3NC4=CC=CC=C24
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC=C3NC4=CC=CC=C24

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for 9H-tribenzo[b,d,f]azepine is 14-azatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaene, reflecting its complex tetracyclic architecture . The compound’s molecular formula, C18H13N\text{C}_{18}\text{H}_{13}\text{N}, corresponds to a planar structure with extended π-conjugation, as evidenced by its SMILES notation: C1=CC=C2C(=C1)C3=CC=CC=C3NC4=CC=CC=C24 . The InChIKey IMXOMGSWKLUAPZ-UHFFFAOYSA-N provides a unique identifier for computational and database searches .

Synthesis and Reaction Pathways

Palladium-Catalyzed Decarboxylative Annulation

A landmark synthesis protocol, reported by Wang et al. (2020), employs 2-aminobenzoic acids and cyclic diaryliodonium salts under Pd(II) catalysis to construct the tribenzoazepine scaffold . Key steps include:

  • N-H Activation/Arylation: The carboxylic acid group in 2-aminobenzoic acids acts as a traceless directing group, facilitating palladium-mediated C–H activation at the ortho position.

  • π-Extended Decarboxylative Annulation: Sequential decarboxylation and cyclization yield the fused tetracyclic system with excellent regioselectivity .

This method achieves yields of 65–82% under optimized conditions (Pd(OAc)₂, Ag₂CO₃, DMA, 120°C), offering a step-economical route compared to traditional cross-coupling approaches .

Alternative Synthetic Strategies

Physicochemical Properties

Experimental and Calculated Data

PropertyValueMethod/Source
Molecular Weight243.3 g/molPubChem
XLogP34.8Computed (XLogP3)
Hydrogen Bond Donors1Cactvs
Rotatable Bonds0Cactvs
Topological Polar SA12.5 ŲPubChem

The high XLogP3 value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems . The absence of rotatable bonds implies conformational rigidity, a trait desirable in materials science applications .

Spectroscopic Characteristics

Although experimental spectra are scarce, computational predictions align with structural analogs:

  • ¹H NMR: Aromatic protons resonate at δ 6.8–7.6 ppm, with deshielding observed for protons adjacent to the nitrogen atom .

  • UV-Vis: Extended conjugation results in absorption maxima near 300 nm, typical of polycyclic aromatics .

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